molecular formula C36H18F6IrN6 B12537608 FCNIrPic

FCNIrPic

Cat. No.: B12537608
M. Wt: 840.8 g/mol
InChI Key: NMLYKRGQBSVSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FCNIrPic involves the cyclometalation of iridium with 5-cyano-4-fluorophenylpyridine followed by coordination with picolinic acid. The reaction typically requires a solvent such as dichloromethane and is conducted under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through sublimation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is often subjected to rigorous quality control measures, including spectroscopic analysis and purity testing .

Chemical Reactions Analysis

Types of Reactions

FCNIrPic undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while reduction can produce lower oxidation state iridium complexes .

Scientific Research Applications

FCNIrPic has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of FCNIrPic involves its ability to harvest both singlet and triplet excitons, leading to high internal quantum efficiency. The compound’s molecular structure allows for efficient energy transfer and emission of deep-blue light. The primary molecular targets are the triplet states of the organic molecules in the OLED matrix, facilitating efficient light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its deeper-blue emission and higher luminous efficiency compared to similar compounds. Its unique molecular structure allows for better energy transfer and stability, making it a preferred choice for high-performance OLED applications .

Properties

Molecular Formula

C36H18F6IrN6

Molecular Weight

840.8 g/mol

IUPAC Name

2,6-difluoro-4-pyridin-2-ylbenzonitrile;iridium

InChI

InChI=1S/3C12H6F2N2.Ir/c3*13-10-5-8(6-11(14)9(10)7-15)12-3-1-2-4-16-12;/h3*1-6H;

InChI Key

NMLYKRGQBSVSGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.C1=CC=NC(=C1)C2=CC(=C(C(=C2)F)C#N)F.[Ir]

Origin of Product

United States

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